1-(2,6-Dimethylphenyl)thiourea
Overview
Description
1-(2,6-Dimethylphenyl)thiourea is a compound that belongs to the family of thiourea derivatives. Thioureas are characterized by the presence of a thiocarbonyl group (C=S) attached to two nitrogen atoms. The specific structure of 1-(2,6-Dimethylphenyl)thiourea includes a phenyl ring substituted with two methyl groups at the 2 and 6 positions, which is further linked to the thiourea moiety.
Synthesis Analysis
The synthesis of thiourea derivatives can be achieved through various methods. For instance, a thiourea derivative discussed in one of the studies was prepared by reacting 2-[(1R)-1-aminoethyl]phenol with benzoyl isothiocyanate, which could be a similar approach to synthesizing 1-(2,6-Dimethylphenyl)thiourea . The synthesis process often involves the formation of an intermediate that reacts with an isothiocyanate to form the desired thiourea derivative.
Molecular Structure Analysis
The molecular structure of thiourea derivatives is crucial for their function and reactivity. For example, the crystal structure of a simple acyl thiourea compound was determined using single-crystal X-ray diffraction, revealing an intramolecular N–H⋯O=C hydrogen bond that stabilizes the molecule's conformation . This type of analysis is essential to understand the three-dimensional arrangement and potential reactive sites of 1-(2,6-Dimethylphenyl)thiourea.
Chemical Reactions Analysis
Thiourea derivatives participate in various chemical reactions. The study of the acid-catalyzed reaction of thiourea with 1-phenylpropane-1,2-dione, for example, led to the formation of a complex product and provided insights into the reaction mechanism, which involved several intermediates and was monitored by 13C NMR spectroscopy . This suggests that 1-(2,6-Dimethylphenyl)thiourea could also undergo similar reactions under acidic conditions, leading to the formation of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. For instance, the scavenging activity of thiourea and dimethylthiourea against hydroxyl radicals and hypochlorous acid indicates that these compounds can act as protective agents in biological systems . The reactivity of thiourea derivatives with different radicals and oxidants is an important aspect of their chemical behavior, which would also apply to 1-(2,6-Dimethylphenyl)thiourea.
Scientific Research Applications
Summary of the Application
Thiourea derivatives, including “1-(2,6-Dimethylphenyl)thiourea”, have been synthesized and evaluated for their potential pharmacological properties . These compounds have been screened for their in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes and for their antibacterial and antioxidant potentials .
Methods of Application or Experimental Procedures
The compounds were synthesized by the reaction of various anilines with CS2 . The synthesized compounds were characterized using the UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques . These compounds were then fed to Swiss male albino mice to evaluate their toxicological effects and potential to inhibit glucose-6-phosphatase
1. Pharmacological Evaluation
Summary of the Application
Thiourea derivatives, including “1-(2,6-Dimethylphenyl)thiourea”, have been synthesized and evaluated for their potential pharmacological properties . These compounds have been screened for their in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes and for their antibacterial and antioxidant potentials .
Methods of Application or Experimental Procedures
The compounds were synthesized by the reaction of various anilines with CS2 . The synthesized compounds were characterized using the UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques . These compounds were then fed to Swiss male albino mice to evaluate their toxicological effects and potential to inhibit glucose-6-phosphatase (G6Pase) inhibition .
Results or Outcomes
The antibacterial studies revealed that compound 4 was more active against the selected bacterial strains . Compound 1 was more active against 2,2-diphenyl-1-picrylhydrazyl and 2,2’-Azino-bis (3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) free radicals, AChE, BuChE, and α-glucosidase . Compound 2 was more potent against α-amylase and G6Pase . Toxicity studies showed that compound 4 is safe as it exerted no toxic effect on any of the hematological and biochemical parameters or on liver histology of the experimental animals at any studied dose rate .
2. Organic Synthesis
Summary of the Application
Thioureas and their derivatives are organosulfur compounds having applications in numerous fields such as organic synthesis . They are used as intermediates in several organic synthetic reactions .
Methods of Application or Experimental Procedures
Thioureas are frequently used in the synthesis of several important heterocyclic compounds . Due to the presence of sulfur and nitrogen atoms, which have a multitude of bonding possibilities, their coordination chemistry toward metal ions has become very significant .
Results or Outcomes
Their tremendously enhanced ligating properties resulted in the formation of transition metal complex compounds . These ligands have a variety of coordination modes and have wide applications in biological systems .
3. Materials Science
Summary of the Application
Thioureas have valuable uses in materials science . They find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers and organocatalysts .
Results or Outcomes
The use of thioureas in materials science has led to the development of a variety of materials with enhanced properties, including improved thermal stability, flame retardancy, and antioxidant activity .
Safety And Hazards
properties
IUPAC Name |
(2,6-dimethylphenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-6-4-3-5-7(2)8(6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNKJUONFPQYPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30213803 | |
Record name | 1-(2,6-Xylyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30213803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylphenyl)thiourea | |
CAS RN |
6396-76-5 | |
Record name | N-(2,6-Dimethylphenyl)thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6396-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,6-Xylyl)thiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006396765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6396-76-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202179 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2,6-Xylyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30213803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,6-xylyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.369 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-(2,6-Dimethylphenyl)thiourea | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AQC8E3DN8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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